3-Methylbenzohydrazide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 3-Methylbenzohydrazide often involves condensation reactions of hydrazides with aldehydes or ketones. For instance, compounds like (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been synthesized and characterized by various spectroscopic methods, showcasing the versatility of benzohydrazides in chemical synthesis (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often elucidated using spectroscopic methods and single-crystal X-ray diffraction. These compounds typically exhibit strong hydrogen bonding and may form intricate molecular geometries that influence their physical and chemical properties. For example, the X-ray diffraction study of 2-Hydroxy-N'-(4-hydroxybenzylidene)-3-methylbenzohydrazide reveals a dihedral angle between benzene rings and the presence of intramolecular hydrogen bonding, contributing to the stability of the compound's structure (Shen et al., 2012).

Chemical Reactions and Properties

Benzohydrazide derivatives participate in various chemical reactions, including cyclization, condensation, and Schiff base formation, demonstrating their reactivity and utility in organic synthesis. For example, the reaction of 2-aminobenzohydrazides with Schiff bases yields 3-benzylideneamino-4(3H)-quinazolinones, highlighting the potential of these compounds in synthesizing heterocyclic structures (Reddy et al., 1986).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. The crystal packing and hydrogen bonding patterns are particularly significant, affecting the compound's stability, solubility, and melting point.

Chemical Properties Analysis

Chemically, benzohydrazide derivatives exhibit a range of properties including antibacterial, antifungal, and potentially antidiabetic activities. Their chemical behavior is significantly influenced by the nature of substituents on the benzohydrazide framework, which can alter their reactivity, biological activity, and interaction with biomolecules. For instance, studies on similar compounds have shown moderate activities against cancer cells, indicating the potential of benzohydrazide derivatives in therapeutic applications (Jin et al., 2006).

Scientific Research Applications

Agricultural Applications : 3-Methylbenzohydrazide derivatives have been used in the development of nanoparticles for the sustained release of fungicides like Carbendazim and Tebuconazole, offering benefits such as improved transfer to the site of action and reduced environmental toxicity (Campos et al., 2015).

Antibacterial and Antifungal Activities : Various hydrazone compounds synthesized from 3-Methylbenzohydrazide have demonstrated significant antibacterial and antifungal properties. These include derivatives like 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide and N'-(2-hydroxy-5-methoxybenzylidene)-3-methylbenzohydrazide (Hu et al., 2015).

Conformational and NBO Analysis : Studies on compounds derived from 4-methylbenzohydrazide have contributed to understanding the molecular structure and stability, particularly in the field of conformational and natural bond orbital (NBO) analysis (Channar et al., 2019).

Corrosion Inhibition : Benzimidazole derivatives, related to 3-Methylbenzohydrazide, have been theoretically studied for their potential as corrosion inhibitors in mild steel, aiding in the development of protective coatings and materials (Obot & Obi-Egbedi, 2010).

Synthesis of 1,3,4-Oxadiazole Derivatives : Research has focused on synthesizing 1,3,4-oxadiazole derivatives from 3-methyl-4-nitrobenzhydrazide, which exhibited antimicrobial activity and low cytotoxicity, making them promising candidates as antimicrobial agents (Paruch et al., 2020).

Cancer Cell Proliferation Inhibition : Derivatives of 3-Methylbenzohydrazide, such as Carbendazim, have been found to suppress cancer cell proliferation by inhibiting microtubule dynamics, offering potential for clinical development in cancer therapy (Yenjerla et al., 2009).

Fuel Cell Technology : In the field of fuel cells, derivatives of benzimidazole, which include compounds related to 3-Methylbenzohydrazide, have been studied for their role in improving conductivity in high-temperature proton-conducting polymer electrolytes (Schechter & Savinell, 2002).

Molecular Docking Studies : Research has been conducted on the molecular docking and spectroscopic studies of substituted hydrazides, which include derivatives of 3-Methylbenzohydrazide, exploring their potential as anti-diabetic agents (Karrouchi et al., 2021).

Safety and Hazards

properties

IUPAC Name |

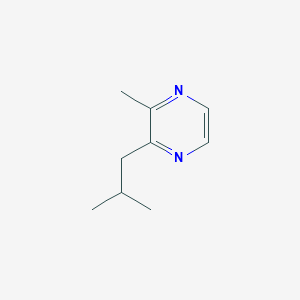

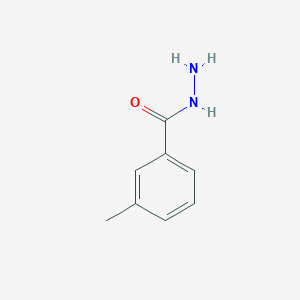

3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNNAMBYJSQXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

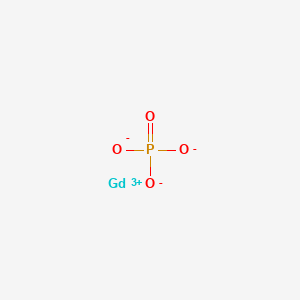

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156578 | |

| Record name | m-Toluohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbenzohydrazide | |

CAS RN |

13050-47-0 | |

| Record name | 3-Methylbenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13050-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13050-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Toluohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

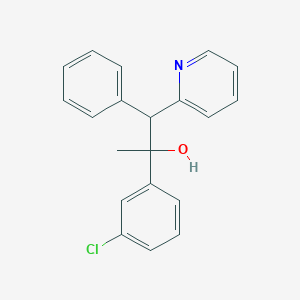

Q1: What is the molecular formula and weight of 3-Methylbenzohydrazide?

A1: The molecular formula of 3-Methylbenzohydrazide is C8H10N2O, and its molecular weight is 150.18 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 3-Methylbenzohydrazide and its derivatives?

A2: Researchers frequently employ infrared (IR) spectroscopy, UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to characterize 3-Methylbenzohydrazide and its derivatives. [, , , , , , , , ] These techniques provide valuable information about the functional groups, electronic transitions, and proton environments within the molecules.

Q3: What is the typical configuration adopted by 3-Methylbenzohydrazide derivatives concerning the C=N bond?

A3: 3-Methylbenzohydrazide derivatives typically adopt an E configuration with respect to the C=N bond. [, , , , , ] This configuration is often stabilized by intramolecular hydrogen bonding.

Q4: How does 3-Methylbenzohydrazide typically behave when reacting with transition metals?

A4: 3-Methylbenzohydrazide often acts as a tridentate ligand, coordinating to transition metals like vanadium and molybdenum through the phenolic oxygen, imine nitrogen, and enolic oxygen atoms. [, , , , , , , , , , , , ] This coordination forms stable metal complexes with diverse geometries.

Q5: What types of molybdenum complexes are commonly formed with 3-Methylbenzohydrazide derivatives, and what is their significance?

A5: Dioxomolybdenum(VI) complexes are frequently synthesized using 3-Methylbenzohydrazide derivatives. [, , , , , ] These complexes have demonstrated promising catalytic activity in organic reactions, particularly in the epoxidation of olefins. [, , ]

Q6: How do the substituents on the benzene rings of 3-Methylbenzohydrazide derivatives influence the catalytic activity of their metal complexes?

A6: The presence and nature of substituents on the benzene rings can significantly impact the catalytic activity of the resulting metal complexes. [, , ] For instance, the introduction of electron-withdrawing or electron-donating groups can modify the electron density at the metal center, affecting its reactivity and selectivity.

Q7: What biological activities have been reported for 3-Methylbenzohydrazide derivatives?

A7: 3-Methylbenzohydrazide derivatives have exhibited a range of biological activities, including antibacterial, [, , ] antifungal, [, ] and urease inhibitory properties. [, ] These findings highlight their potential as lead compounds for drug development.

Q8: How do the structures of 3-Methylbenzohydrazide derivatives relate to their antimicrobial activity?

A8: Structure-activity relationship (SAR) studies suggest that the presence of specific substituents, such as halogens or nitro groups, on the aromatic rings of 3-Methylbenzohydrazide derivatives can enhance their antimicrobial potency. [, , ]

Q9: Have any 3-Methylbenzohydrazide derivatives shown potential as insulin-mimetic agents?

A9: Yes, some oxidovanadium(V) complexes incorporating 3-Methylbenzohydrazide derivatives and maltol or ethylmaltol as co-ligands have displayed promising insulin-mimetic activity. [] These findings suggest potential applications in treating diabetes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.